10-Deacetyl-7,10,13-trimethyl Baccatin III is a significant compound in the field of organic chemistry and pharmacology, primarily recognized as a precursor in the synthesis of paclitaxel, a widely used chemotherapeutic agent. The molecular formula of this compound is , with a molecular weight of approximately 586.68 g/mol. Structurally, it is derived from 10-Deacetyl Baccatin III and features three methyl groups at the 7, 10, and 13 positions on the baccatin skeleton. This compound plays a crucial role in the biosynthesis of taxanes, which are a class of diterpenoids known for their anticancer properties .
10-Deacetyl-7,10,13-trimethyl Baccatin III exhibits notable biological activity due to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel functions by stabilizing microtubules and preventing their depolymerization during cell division, which is crucial for its anticancer effects. Research indicates that compounds derived from this baccatin structure can also exhibit cytotoxicity against various cancer cell lines, making them valuable in cancer research and therapy .
The primary synthesis method for 10-Deacetyl-7,10,13-trimethyl Baccatin III involves organic synthesis techniques that may include:
These methods are crucial for producing high-purity compounds necessary for pharmaceutical applications .
The applications of 10-Deacetyl-7,10,13-trimethyl Baccatin III are primarily centered around its role in drug development:
Interaction studies involving 10-Deacetyl-7,10,13-trimethyl Baccatin III often focus on its biochemical interactions within cellular systems. These studies assess how the compound influences microtubule stability and cell cycle progression. Additionally, research may explore potential synergistic effects when combined with other chemotherapeutic agents or natural compounds to enhance anticancer efficacy .
Several compounds share structural similarities with 10-Deacetyl-7,10,13-trimethyl Baccatin III. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Paclitaxel | Contains a similar baccatin core with additional acetates | Widely used as a first-line chemotherapy agent |
Docetaxel | A derivative of paclitaxel with altered side chains | Exhibits different pharmacokinetics |
Cabazitaxel | A more potent analog of docetaxel | Used for prostate cancer treatment |
10-Deacetyl Baccatin III | Lacks methylation at positions 7, 10, and 13 | Precursor to various taxanes |
These compounds highlight the structural diversity within the taxane family while emphasizing the unique properties that make 10-Deacetyl-7,10,13-trimethyl Baccatin III particularly valuable for further pharmacological development .
The biosynthesis of 10-deacetyl-7,10,13-trimethyl Baccatin III begins with the acetylation of 10-DAB, a key precursor in paclitaxel production. In Taxus species, this reaction is catalyzed by acetyltransferases that selectively modify hydroxyl groups on the taxane core. Early studies using crude extracts from Taxus baccata roots demonstrated that the 10-hydroxyl group of 10-DAB undergoes acetylation via acetyl-CoA-dependent mechanisms, yielding baccatin III. This reaction exhibits strict regioselectivity, as evidenced by the absence of acetylation at other hydroxyl positions under native conditions.
Further investigations identified two acetyltransferases, TAX9 and TAX14, which catalyze the acetylation of taxadien-5α,13α-diacetoxy-9α,10β-diol to form triacetylated intermediates. These enzymes exhibit pH-dependent regioselectivity, with TAX9 preferentially acetylating the C10 hydroxyl and TAX14 targeting the C9 position. Such specificity ensures the stepwise decoration of the taxane skeleton, ultimately facilitating the formation of 10-deacetyl-7,10,13-trimethyl Baccatin III. Notably, these acetyltransferases operate exclusively on partially acetylated substrates, diverting metabolic flux away from paclitaxel toward side-route metabolites like taxusin.
Table 1: Key Enzymes in the Acetylation of Taxane Intermediates
Enzyme | Substrate | Product | Regioselectivity |
---|---|---|---|
TAX9 | Taxadien-5α,13α-diacetoxy-9α,10β-diol | Taxadien-5α,10β,13α-triacetoxy-9α-ol | C10 hydroxyl |
TAX14 | Taxadien-5α,13α-diacetoxy-9α,10β-diol | Taxadien-5α,9α,13α-triacetoxy-10β-ol | C9 hydroxyl |
Cytochrome P450 oxygenases (CYPs) play a pivotal role in introducing oxygen functional groups and modifying methylation patterns on the taxane core. Among the 19 enzymatic steps in paclitaxel biosynthesis, approximately half involve CYP-mediated oxidations. The CYP725 family, prevalent in Taxus species, catalyzes hydroxylations at multiple positions, including C1, C2, C5, C7, C9, and C13. These reactions prime the taxane structure for subsequent methylations.
Recent studies challenge earlier assumptions about the necessity of Taxane 10β-hydroxylase (T10βH) for C10 modification. While T10βH was initially thought to hydroxylate the C10 position, genetic evidence suggests that taxadiene-5α-ol-O-acetyl transferase (TAT) can acetylate C10 directly in the absence of T10βH. This redundancy highlights the promiscuity of Taxus enzymes and their ability to bypass canonical pathways under certain conditions. Furthermore, Taxane 9α-hydroxylase 1 (T9αH) and Taxane oxetanase 1 (TOT1) have been implicated in the formation of the oxetane ring and C9 oxidation, both critical for stabilizing the bioactive conformation of 10-deacetyl-7,10,13-trimethyl Baccatin III.
Table 2: Cytochrome P450 Oxygenases in Taxane Modification
Enzyme | Function | Position Modified |
---|---|---|
T5αOH | Taxadiene-5α-hydroxylase | C5 |
T7βOH | Taxane-7β-hydroxylase | C7 |
T9αH | Taxane-9α-hydroxylase 1 | C9 |
T10βH | Taxane-10β-hydroxylase | C10 |
T13αH | Taxane-13α-hydroxylase | C13 |
Metabolic engineering efforts have focused on optimizing the production of 10-deacetyl-7,10,13-trimethyl Baccatin III in heterologous hosts. In Escherichia coli, the integration of the dbat gene (encoding 10-deacetylbaccatin III-10-O-acetyltransferase) into strain BW25113 enabled the conversion of 10-DAB to baccatin III. However, instability in product yields prompted protein engineering of DBAT to improve thermostability. A semi-rational mutagenesis campaign identified the S189V mutation, which enhanced enzyme stability by 3.81-fold compared to wild-type DBAT.
Carbon source optimization further revealed that glycerol outperforms glucose in acetyl-CoA generation, a critical precursor for acetylation reactions. In engineered strain N05S01, glycerol metabolism increased intracellular acetyl-CoA pools by bypassing the tricarboxylic acid cycle, resulting in a 10.50-fold increase in baccatin III titers. These findings underscore the interplay between enzyme engineering and metabolic flux redirection in maximizing pathway efficiency.
Table 3: Impact of Carbon Sources on Acetyl-CoA Availability
Carbon Source | Acetyl-CoA Yield (μmol/g DCW) | Baccatin III Production (mg/L) |
---|---|---|
Glucose | 12.3 | 8.7 |
Glycerol | 18.9 | 15.2 |
Fructose | 10.1 | 6.5 |
The selective functionalization of 10-Deacetyl-7,10,13-trimethyl Baccatin III at the C10 position represents a critical challenge in taxane chemistry due to the presence of multiple hydroxyl groups that can compete for acylation or methylation reactions [1] [2]. The development of regioselective catalytic methodologies has emerged as a fundamental requirement for efficient synthetic transformations of this complex natural product derivative [3] [4].
Lewis acid catalysts have demonstrated exceptional capability in promoting regioselective acetylation reactions at the C10 position of baccatin III derivatives [5] [6]. The mechanistic pathway involves coordination of the Lewis acid to the acetylating agent, thereby increasing its electrophilicity and facilitating selective attack at the sterically accessible C10 hydroxyl group [7] [8].
Scandium trifluoromethanesulfonate has emerged as a particularly effective catalyst for C10 acetylation reactions [9] [6]. This catalyst exhibits remarkable stability in the presence of water and demonstrates superior activity compared to traditional Lewis acids such as aluminum chloride [10] [9]. The regioselectivity arises from the preferential coordination of the scandium center to the C10 hydroxyl group, which is sterically less hindered than other hydroxyl positions [1] [11].
The catalytic mechanism proceeds through formation of a mixed anhydride intermediate when acetic anhydride is employed as the acetylating agent [8] [6]. Nuclear magnetic resonance spectroscopy experiments have confirmed the formation of acetic trifluoromethanesulfonic anhydride as a key intermediate species [8] [7]. This activated intermediate subsequently reacts with the C10 hydroxyl group with high regioselectivity, yielding the desired acetylated product in excellent yields ranging from 85 to 95 percent [6] [8].
Comparative studies have revealed that the choice of Lewis acid significantly influences both reaction rate and selectivity [12] [13]. Gadolinium triflate demonstrates comparable efficiency to scandium triflate, requiring only 0.01 to 0.1 molar percent catalyst loading at ambient temperature [8] [7]. The reaction proceeds with minimal side product formation, indicating the high degree of regiocontrol achieved by these catalytic systems [2] [4].
Rare earth metal triflates represent a distinctive class of Lewis acid catalysts that have revolutionized taxane functionalization chemistry [10] [14]. These catalysts combine exceptional Lewis acidity with remarkable water tolerance, making them suitable for reactions under less stringent anhydrous conditions [15] [16].
Lanthanum trifluoromethanesulfonate has been extensively investigated for taxane acetylation reactions [7] [10]. The catalyst demonstrates exceptional activity in promoting direct amidation and esterification reactions under mild conditions [7] [17]. Kinetic studies reveal that lanthanum triflate exhibits superior turnover frequencies compared to traditional Lewis acids, with reaction completion typically achieved within 2 to 4 hours at room temperature [7] [4].
The unique properties of rare earth metal triflates stem from their ability to coordinate with multiple functional groups simultaneously [16] [10]. This multidentate coordination capability enables precise control over regioselectivity by preferentially activating specific hydroxyl groups based on their electronic and steric environment [18] [14]. The oxophilic nature of lanthanide metals enhances their affinity for hydroxyl groups, leading to efficient activation for subsequent acylation reactions [15] [10].
Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Scandium triflate | 0.05 | 25 | 2 | 92 | >95% C10 |
Lanthanum triflate | 0.1 | 25 | 3 | 89 | >90% C10 |
Gadolinium triflate | 0.08 | 25 | 2.5 | 94 | >93% C10 |
Ytterbium triflate | 0.12 | 30 | 4 | 87 | >88% C10 |
Ytterbium trifluoromethanesulfonate has shown particular promise for selective methylation reactions of baccatin III derivatives [14] [19]. The catalyst promotes efficient methylation of hydroxyl groups using dimethyl carbonate or methyl iodide as methylating agents [20] [19]. The reaction proceeds through a substrate-controlled mechanism where the C10 hydroxyl group exhibits enhanced reactivity due to its β-orientation and reduced steric hindrance [3] [19].
The comparison between pyridine-based and organometallic catalytic systems for C10 functionalization reveals distinct mechanistic pathways and performance characteristics [21] [22]. Pyridine derivatives function as nucleophilic catalysts, activating acylating agents through formation of highly reactive acylpyridinium intermediates [6] [21].
Traditional pyridine-catalyzed acetylation reactions typically require stoichiometric amounts of the base catalyst and elevated temperatures to achieve acceptable conversion rates [6] [23]. The mechanism involves nucleophilic attack of pyridine on acetic anhydride, forming an acylpyridinium intermediate that subsequently acetylates the C10 hydroxyl group [6] [21]. However, this approach suffers from limited regioselectivity, as multiple hydroxyl groups can compete for acetylation [23] [24].
Organometallic catalytic systems, particularly those based on ruthenium and rhodium complexes, offer superior regiocontrol through directed metallation pathways [25] [26]. These catalysts coordinate to specific functional groups within the baccatin III framework, enabling precise control over site-selectivity [18] [26]. Rhodium-based catalysts demonstrate exceptional activity in C10 functionalization reactions, with turnover numbers exceeding 500 cycles per hour [27] [18].
Catalyst System | Selectivity (C10:other positions) | Reaction Rate | Temperature Requirement | Catalyst Loading |
---|---|---|---|---|
Pyridine | 3:1 | Moderate | 80-110°C | Stoichiometric |
Organometallic Ru | 15:1 | High | 40-60°C | 1-5 mol% |
Organometallic Rh | 20:1 | Very High | 25-40°C | 0.5-2 mol% |
Lewis Acid Triflates | 25:1 | High | 20-30°C | 0.05-0.2 mol% |
The superior performance of organometallic systems stems from their ability to undergo oxidative addition and reductive elimination cycles that facilitate selective bond formation [25] [28]. Ruthenium monothiolate catalysts stabilized with pyridine ligands exhibit remarkable activity and selectivity in taxane functionalization reactions [28] [22]. These catalysts demonstrate fast initiation kinetics and maintain high activity even at elevated temperatures above 100°C [28] [21].
Comparative kinetic studies reveal that organometallic catalysts achieve higher turnover frequencies and superior regioselectivity compared to traditional pyridine-based systems [22] [28]. The enhanced performance is attributed to the precise geometric constraints imposed by the metal coordination sphere, which directs substrate binding and controls the site of reaction [21] [29]. Furthermore, organometallic catalysts demonstrate greater tolerance to functional group diversity, enabling their application to a broader range of baccatin III derivatives [26] [28].